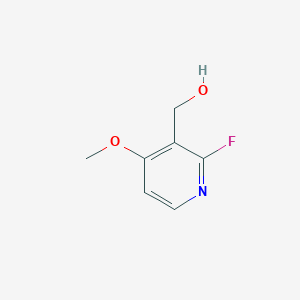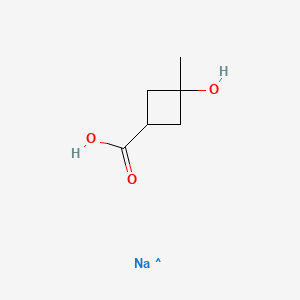![molecular formula C11H15BrO B12092882 [2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
[2-(3-Bromopropoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Bromopropoxy)ethyl]benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated ether derivative of ethylbenzene, characterized by the presence of a bromopropoxy group attached to the ethyl chain of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromopropoxy)ethyl]benzene typically involves the reaction of ethylbenzene with 3-bromopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 3-bromopropanol reacts with the ethyl group of ethylbenzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Bromopropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding propoxyethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propoxyethylbenzene.
Scientific Research Applications
[2-(3-Bromopropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of [2-(3-Bromopropoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The bromine atom in the bromopropoxy group can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
[2-(3-Chloropropoxy)ethyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[2-(3-Iodopropoxy)ethyl]benzene: Similar structure but with an iodine atom instead of bromine.
[2-(3-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in [2-(3-Bromopropoxy)ethyl]benzene imparts unique reactivity compared to its chloro, iodo, and methoxy analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in specific biological interactions, potentially leading to unique therapeutic properties .
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-(3-bromopropoxy)ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
KMKDBZMDKNJTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






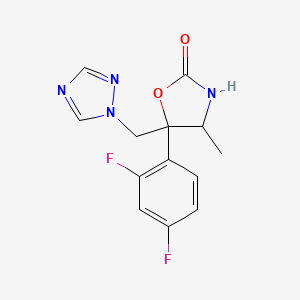




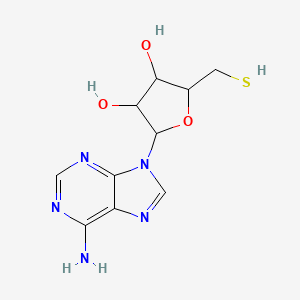
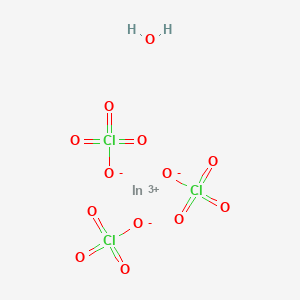
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
